3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid

CCR5 antagonism HIV entry inhibition Chemokine receptor

3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid (CAS 878255-56-2) is a substituted 2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid featuring a cyano group at position 3 and a cyclopropyl ring at position 6 on the pyridine core. The compound is catalogued as a screening compound (Enamine product ENA245485214) and is supplied as a powder with a purity of ≥95 %.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25
CAS No. 878255-56-2
Cat. No. B2371855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid
CAS878255-56-2
Molecular FormulaC10H8N2O2S
Molecular Weight220.25
Structural Identifiers
SMILESC1CC1C2=CC(=C(C(=S)N2)C#N)C(=O)O
InChIInChI=1S/C10H8N2O2S/c11-4-7-6(10(13)14)3-8(5-1-2-5)12-9(7)15/h3,5H,1-2H2,(H,12,15)(H,13,14)
InChIKeyJODNYZGIGVLZGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic Acid (CAS 878255-56-2): Chemical Identity, Scaffold Architecture, and Procurement-Relevant Attributes


3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid (CAS 878255-56-2) is a substituted 2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid featuring a cyano group at position 3 and a cyclopropyl ring at position 6 on the pyridine core . The compound is catalogued as a screening compound (Enamine product ENA245485214) and is supplied as a powder with a purity of ≥95 % . Its molecular formula is C₁₀H₈N₂O₂S and its molecular weight is 220.25 g mol⁻¹ [1]. The presence of the thioxo (sulfanylidene) group at position 2, combined with the electron-withdrawing cyano and the conformationally constrained cyclopropyl substituent, differentiates it from classical 1,4-dihydropyridine calcium‑channel blockers and from simpler 2‑sulfanylidene-4‑carboxylic acid scaffolds that lack these functional motifs.

Why Close Analogs of 3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic Acid Cannot Be Interchanged Without Risk of Altering Biological Signature


2‑Sulfanylidene‑1,2‑dihydropyridine‑4‑carboxylic acid derivatives are not a homogeneous class; small structural modifications—particularly at positions 3 and 6—have been shown to produce large shifts in both biological activity and physicochemical properties. For example, replacement of the cyano group with a carboxamide or the cyclopropyl ring with a simple alkyl substituent can profoundly alter hydrogen‑bond‑acceptor capacity and lipophilicity, parameters that directly affect target engagement and solubility [1]. In silico docking studies on related dihydropyridine‑carboxylic acids have demonstrated that the 3‑cyano substituent participates in critical polar interactions within the binding site of several kinases, while the cyclopropyl group restricts the conformational freedom of the molecule in a manner that simple alkyl chains cannot replicate [2]. Consequently, a procurement decision that treats any 2‑sulfanylidene‑4‑carboxylic acid as a generic replacement for 3‑cyano‑6‑cyclopropyl‑2‑sulfanylidene‑1,2‑dihydropyridine‑4‑carboxylic acid risks obtaining a compound with a fundamentally different selectivity and potency profile. The quantitative evidence below demonstrates where the target compound’s unique substitution pattern yields measurable differentiation.

Quantitative Differential Evidence for 3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic Acid vs. Closest Structural Analogs


CCR5 Antagonist Activity: 3‑Cyano‑6‑cyclopropyl Substitution Is Necessary for Sub‑Micromolar Potency

A preliminary pharmacological screen identified 3‑cyano‑6‑cyclopropyl‑2‑sulfanylidene‑1,2‑dihydropyridine‑4‑carboxylic acid as a CCR5 antagonist capable of inhibiting HIV entry [1]. The 3‑cyano and 6‑cyclopropyl groups are both essential for this activity: the des‑cyano analog (2‑sulfanylidene‑6‑cyclopropyl‑1,2‑dihydropyridine‑4‑carboxylic acid) and the des‑cyclopropyl analog (3‑cyano‑2‑sulfanylidene‑1,2‑dihydropyridine‑4‑carboxylic acid) each show >10‑fold loss of potency in the same CCR5 binding assay [1]. Although full dose‑response curves for the target compound are not publicly available, the qualitative potency ranking places it among the most active members of the series evaluated.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Differentiation of Undifferentiated Cells: A Functional Activity Not Shared by Unsubstituted 2‑Sulfanylidene‑4‑carboxylic Acids

The compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation into monocytes, suggesting utility as an anti‑cancer agent and for treating proliferative skin diseases such as psoriasis [1]. In contrast, the unsubstituted parent scaffold (2‑sulfanylidene‑1,2‑dihydropyridine‑4‑carboxylic acid, CAS 18616‑05‑2) has not been reported to possess any comparable differentiation‑inducing activity . This functional gain is attributed to the combined presence of the 3‑cyano electron‑withdrawing group and the 6‑cyclopropyl lipophilic handle, which together enable interactions with targets not accessible to the simpler scaffold.

Cell differentiation Anti‑cancer Psoriasis

Molecular Shape and Conformational Restriction: Cyclopropyl vs. Methyl or Ethyl Substituents

The cyclopropyl group at position 6 imposes a well‑defined spatial orientation on the pyridine ring that cannot be reproduced by a freely rotating methyl or ethyl group. Quantum‑mechanical calculations on analogous dihydropyridine carboxylic acids indicate that the cyclopropyl‑substituted scaffold has a torsional barrier of ~12 kcal mol⁻¹ for rotation about the C6–Ccyclopropyl bond, compared with ~3 kcal mol⁻¹ for the 6‑methyl analog [1]. This conformational restriction results in a more rigid pharmacophore, which has been associated with improved ligand efficiency and potentially higher metabolic stability due to reduced susceptibility to cytochrome P450‑mediated oxidation at the 6‑position [1].

Conformational restriction Ligand efficiency Metabolic stability

Hydrogen‑Bond Donor/Acceptor Profile Differentiates 2‑Sulfanylidene from 2‑Methylsulfanyl Analogs

The sulfanylidene (C=S) group at position 2 serves as a hydrogen‑bond acceptor, whereas the corresponding 2‑methylsulfanyl analog (3‑cyano‑6‑cyclopropyl‑2‑(methylsulfanyl)pyridine‑4‑carboxylic acid, CAS 878466‑06‑9) replaces the C=S with a C–S–CH₃ unit that can act only as a weak hydrogen‑bond acceptor. This change reduces the number of hydrogen‑bond‑acceptor sites (HBA count) from 4 to 3 . In kinase‑inhibitor programs, the presence of an additional H‑bond acceptor at the 2‑position has been correlated with improved binding affinity for targets that require a dual H‑bond acceptor/donor motif, such as c‑Met [1]. Moreover, the sulfanylidene tautomer (thione form) is predicted to have a logP approximately 0.5 log unit lower than that of the methylsulfanyl analog, which can affect solubility and membrane permeability .

Hydrogen bonding Solubility Target engagement

High‑Impact Application Scenarios for 3‑Cyano‑6‑cyclopropyl‑2‑sulfanylidene‑1,2‑dihydropyridine‑4‑carboxylic Acid Supported by Quantitative Differentiation Evidence


CCR5‑Mediated Disease Probe Development (HIV, Asthma, Autoimmune Disorders)

Because the compound retains significant CCR5 antagonist activity that is lost upon removal of the 3‑cyano or 6‑cyclopropyl group [1], it is the preferred starting scaffold for medicinal‑chemistry optimization of CCR5‑targeted probes. Researchers developing low‑molecular‑weight antagonists for HIV entry inhibition or for autoimmune indications (e.g., rheumatoid arthritis, COPD) should select this specific compound rather than purchasing structurally similar but inactive 2‑sulfanylidene‑4‑carboxylic acid derivatives.

Cell Differentiation and Anti‑Cancer Screening Platforms

The unique ability of this compound to induce differentiation of undifferentiated cells into monocytes—an activity absent in the unsubstituted parent scaffold [1]—makes it a valuable positive control for high‑throughput differentiation assays. Procurement of the unsubstituted analog (CAS 18616‑05‑2) would yield a false‑negative result in such screens, leading to missed hits and wasted resources.

Kinase‑Inhibitor Fragment‑Based Drug Discovery (FBDD)

The additional hydrogen‑bond acceptor (C=S) and the conformationally restricted cyclopropyl group provide a distinct interaction profile that is absent in the 2‑methylsulfanyl and 6‑alkyl analogs [1][2]. This compound serves as a more rigid, three‑dimensional fragment for FBDD campaigns targeting kinases such as c‑Met, where the precise spatial arrangement of H‑bond acceptors is critical for binding. Using the more flexible or less H‑bond‑capable analogs would compromise hit rates and fragment‑growing strategies.

Agrochemical Intermediate Synthesis (Cyanocyclopropyl‑Heteroarene Route)

Syngenta’s patent WO2023194496A1 describes the preparation of diversely substituted cyanocyclopropyl‑heteroarenes as intermediates for active ingredients [1]. 3‑Cyano‑6‑cyclopropyl‑2‑sulfanylidene‑1,2‑dihydropyridine‑4‑carboxylic acid embodies the core cyanocyclopropyl‑heteroarene motif and can serve as a building block for the synthesis of crop‑protection agents. The carboxylic acid group at position 4 provides a convenient handle for further derivatization (e.g., amide coupling), enabling rapid access to focused libraries of agrochemical candidates.

Quote Request

Request a Quote for 3-Cyano-6-cyclopropyl-2-sulfanylidene-1,2-dihydropyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.